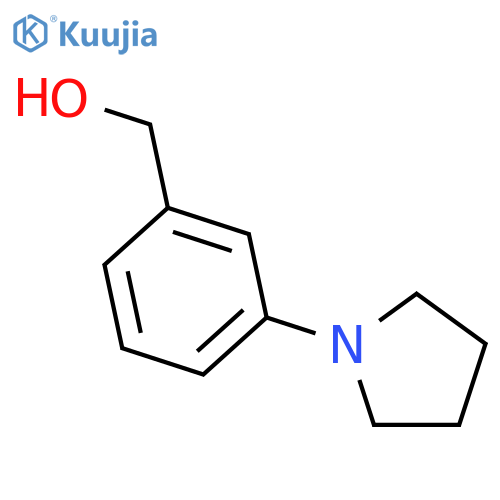Cas no 859850-72-9 ((3-Pyrrolidin-1-ylphenyl)methanol)

859850-72-9 structure
商品名:(3-Pyrrolidin-1-ylphenyl)methanol
(3-Pyrrolidin-1-ylphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,3-(1-pyrrolidinyl)-
- (3-Pyrrolidin-1-ylphenyl)methanol
- (3-pyrrolidinylphenyl)methan-1-ol
- 3-(1-pyrrolidinyl)benzyl alcohol
- Benzenemethanol,3-(1-pyrrolidinyl)
- N-[3-(hydroxymethyl)phenyl]pyrrolidine
- 3-Pyrrolidinobenzyl alcohol
- 859850-72-9
- (3-(Pyrrolidin-1-yl)phenyl)methanol
- MYIYSGIMXUQECR-UHFFFAOYSA-N
- AKOS006282097
- BS-25875
- J-501090
- CS-0206845
- MFCD07772826
- DB-010121
- DTXSID60428145
- SCHEMBL3960459
- (3-pyrrolidin-1-yl)phenyl methanol
-
- MDL: MFCD07772826
- インチ: InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2
- InChIKey: MYIYSGIMXUQECR-UHFFFAOYSA-N
- ほほえんだ: C1CCN(C1)C2=CC(=CC=C2)CO
計算された属性
- せいみつぶんしりょう: 177.11500
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.123
- ふってん: 344.1°C at 760 mmHg
- フラッシュポイント: 188.2°C
- 屈折率: 1.585
- PSA: 23.47000
- LogP: 1.84410
(3-Pyrrolidin-1-ylphenyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB224715-5 g |
(3-Pyrrolidin-1-ylphenyl)methanol, 95%; . |
859850-72-9 | 95% | 5g |
€539.50 | 2023-04-27 | |
| Chemenu | CM323584-25g |
(3-(Pyrrolidin-1-yl)phenyl)methanol |
859850-72-9 | 95% | 25g |
$959 | 2021-08-18 | |
| eNovation Chemicals LLC | Y0978815-5g |
(3-(pyrrolidin-1-yl)phenyl)methanol |
859850-72-9 | 95% | 5g |
$480 | 2024-08-02 | |
| abcr | AB224715-5g |
(3-Pyrrolidin-1-ylphenyl)methanol, 95%; . |
859850-72-9 | 95% | 5g |
€539.50 | 2025-02-17 | |
| A2B Chem LLC | AD93637-5g |
3-Pyrrolidinobenzyl alcohol |
859850-72-9 | 96% | 5g |
$385.00 | 2024-04-19 | |
| Ambeed | A501213-5g |
(3-(Pyrrolidin-1-yl)phenyl)methanol |
859850-72-9 | 96% | 5g |
$496.0 | 2024-04-17 | |
| Aaron | AR008GKX-250mg |
Benzenemethanol,3-(1-pyrrolidinyl)- |
859850-72-9 | 95% | 250mg |
$105.00 | 2023-12-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277515-1g |
3-Pyrrolidinobenzyl alcohol |
859850-72-9 | 96% | 1g |
¥1080.00 | 2024-07-28 | |
| Aaron | AR008GKX-1g |
Benzenemethanol,3-(1-pyrrolidinyl)- |
859850-72-9 | 95% | 1g |
$203.00 | 2023-12-13 | |
| Crysdot LLC | CD11042950-5g |
(3-(Pyrrolidin-1-yl)phenyl)methanol |
859850-72-9 | 95+% | 5g |
$325 | 2024-07-18 |
(3-Pyrrolidin-1-ylphenyl)methanol 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
859850-72-9 ((3-Pyrrolidin-1-ylphenyl)methanol) 関連製品
- 852180-58-6((3-Piperidinophenyl)methanol)
- 676245-12-8(4-(1-Pyrrolidinyl)-benzenemethanol)
- 677764-87-3((4-Piperidin-1-yl-phenyl)methanol)
- 157047-98-8(Benzomalvin C)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:859850-72-9)(3-Pyrrolidin-1-ylphenyl)methanol

清らかである:99%
はかる:5g
価格 ($):446.0